![molecular formula C19H15F3N2O3S B2417101 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034571-24-7](/img/structure/B2417101.png)
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
Benzothiophene derivatives have been synthesized and evaluated for their biological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
Synthesis Analysis
Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Benzothiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Benzothiophene derivatives were synthesized using coupling reactions and electrophilic cyclization reactions . The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) and exhibit a fluorescence quantum yield of up to 1 .Scientific Research Applications
- Thiophene-based molecules have been explored for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene derivatives have been employed as corrosion inhibitors in industrial chemistry and material science .
- For instance, assessing its affinity for serotoninergic 5-HT1A receptors could provide insights into potential neurological effects .
- Researchers can explore innovative synthetic routes to access thiophene derivatives. Existing methods include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions .
Medicinal Chemistry and Drug Development
Corrosion Inhibition
Biological Activity and Receptor Binding
Synthetic Methodology and Heterocyclization
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzo[b]thiophene core have been reported to interact with cannabinoid receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is plausible that the compound may interact with its targets (potentially cannabinoid receptors) in a manner similar to other benzo[b]thiophene derivatives .
Biochemical Pathways
If the compound does indeed interact with cannabinoid receptors, it could potentially influence endocannabinoid signaling pathways, which play a role in a variety of physiological processes including pain sensation, mood, and memory .
Result of Action
If the compound does interact with cannabinoid receptors, it could potentially modulate a variety of physiological processes, as mentioned above .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c20-19(21,22)13-6-2-3-7-14(13)24-18(27)17(26)23-9-15(25)12-10-28-16-8-4-1-5-11(12)16/h1-8,10,15,25H,9H2,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGKGGCXXUWQEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide |
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